Cas no 87562-14-9 (Randaiol)

Randaiol structure
Randaiol structure
Product Name:Randaiol
Número CAS:87562-14-9
MF:C15H14O3
Megavatios:242.269864559174
CID:1080913
PubChem ID:13337243
Update Time:2024-10-26

Randaiol Propiedades químicas y físicas

Nombre e identificación

    • Randaiol
    • 5'-Allyl-2,2',5-biphenyltriol
    • Magnotriol
    • Magnotriol A
    • [ "Magnotriol A" ]
    • 5′-(2-Propen-1-yl)[1,1′-biphenyl]-2,2′,5-triol (ACI)
    • [1,1′-Biphenyl]-2,2′,5-triol, 5′-(2-propenyl)- (9CI)
    • HY-N1531
    • FS-8678
    • CS-0017080
    • 87562-14-9
    • DTXSID701318736
    • AKOS032948971
    • 2-(2-hydroxy-5-prop-2-enylphenyl)benzene-1,4-diol
    • 2-(5-allyl-2-hydroxy-phenyl)benzene-1,4-diol
    • CHEMBL555924
    • SCHEMBL24922822
    • DA-70176
    • [1,1'-Biphenyl]-2,2',5-triol, 5'-(2-propenyl)-
    • Renchi: 1S/C15H14O3/c1-2-3-10-4-6-14(17)12(8-10)13-9-11(16)5-7-15(13)18/h2,4-9,16-18H,1,3H2
    • Clave inchi: KIQCVMGDSBIIGW-UHFFFAOYSA-N
    • Sonrisas: OC1C=C(C2C(O)=CC=C(CC=C)C=2)C(O)=CC=1

Atributos calculados

  • Calidad precisa: 242.09400
  • Masa isotópica única: 242.094294304g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 3
  • Complejidad: 279
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.6
  • Superficie del Polo topológico: 60.7Ų

Propiedades experimentales

  • Color / forma: Oil
  • Denso: 1.246±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 99-100 ºC
  • Punto de ebullición: 440.1±45.0 °C at 760 mmHg
  • Punto de inflamación: 214.0±23.3 °C
  • Disolución: Very 微溶 (0.12 g/L) (25 ºC),
  • PSA: 60.69000
  • Logp: 3.19890
  • Presión de vapor: 0.0±1.1 mmHg at 25°C

Randaiol Información de Seguridad

Randaiol PrecioMás >>

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Randaiol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
2.2 Reagents: Water
3.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
3.2 Reagents: Water
Referencia
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  12 h, 0 °C
1.2 Reagents: Acetic acid ,  Zinc Solvents: Diethyl ether ;  12 h, 0 °C
2.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  16 h, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  30 min, rt
3.2 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ,  Water ;  6 h, reflux
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
5.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
5.2 Reagents: Water
6.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
6.2 Reagents: Water
Referencia
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Water
Referencia
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
1.2 Reagents: Water
2.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
2.2 Reagents: Water
Referencia
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  30 min, rt
1.2 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ,  Water ;  6 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
3.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
3.2 Reagents: Water
4.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
4.2 Reagents: Water
Referencia
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Bromine ;  1 h, 0 °C → rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  30 min, rt
2.2 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ,  Water ;  6 h, reflux
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
4.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
4.2 Reagents: Water
5.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
5.2 Reagents: Water
Referencia
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  16 h, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  30 min, rt
2.2 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ,  Water ;  6 h, reflux
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
4.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
4.2 Reagents: Water
5.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
5.2 Reagents: Water
Referencia
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, rt
2.1 Reagents: Acetic acid ,  Bromine ;  1 h, 0 °C → rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ;  30 min, rt
3.2 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane ,  Water ;  6 h, reflux
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  2 h, 0 °C
5.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
5.2 Reagents: Water
6.1 Reagents: Aluminum chloride Solvents: Dimethyl sulfide ;  0 °C; 0 °C → rt; 2 h, rt
6.2 Reagents: Water
Referencia
A silica-gel accelerated [4 + 2] cycloaddition-based biomimetic approach towards the first total synthesis of magterpenoid C
Kumar, Dileep; et al, Tetrahedron Letters, 2019, 60(42),

Randaiol Raw materials

Randaiol Preparation Products

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